molecular formula C14H12N2O3S B1349043 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol CAS No. 314036-10-7

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol

Cat. No.: B1349043
CAS No.: 314036-10-7
M. Wt: 288.32 g/mol
InChI Key: KUHQJTISYAFYHN-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol is a chemical compound with the molecular formula C14H12N2O3S It is known for its unique structure, which includes a benzisothiazole ring system with a dioxido group and a phenol group

Biochemical Analysis

Biochemical Properties

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can affect the breakdown of complex carbohydrates into simple sugars, thereby influencing glucose levels in the body.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby affecting carbohydrate metabolism. Additionally, the compound can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its inhibition of α-glucosidase affects the metabolic flux of carbohydrates, leading to changes in glucose and metabolite levels. Additionally, the compound can influence other metabolic pathways by modulating the activity of key enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity. For instance, the compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol typically involves the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with a suitable amine, such as methylamine, in the presence of a catalyst. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dioxido group can be reduced to form the corresponding sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and the phenol group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)-(4-methoxybenzyl)amino]phenol
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-4-methylpentanoic acid

Uniqueness

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-16(10-6-8-11(17)9-7-10)14-12-4-2-3-5-13(12)20(18,19)15-14/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHQJTISYAFYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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